

# 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene solubility and stability

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## Compound of Interest

Compound Name: 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Cat. No.: B1334067

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An In-depth Technical Guide on the Solubility and Stability of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene**

Disclaimer: Specific experimental data on the solubility and stability of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** is not readily available in published literature. This guide provides a comprehensive overview based on the compound's chemical structure, general principles of organic chemistry, and standardized protocols for determining these properties. The data presented is illustrative, and the protocols are generalized templates for experimental investigation.

## Introduction

**2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** is a substituted styrenyl compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its handling, formulation, and application in research and development. This document provides a detailed technical overview of the predicted solubility profile and a framework for assessing the chemical stability of this compound, targeted towards researchers, scientists, and professionals in drug development.

## Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular weight. The structure of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** features a nonpolar aromatic ring and propene chain, a moderately polar bromo-substituent, and two polar methoxy (-OCH<sub>3</sub>) groups.

Based on the principle of "like dissolves like," the compound is predicted to have:

- Low solubility in polar protic solvents like water, due to the large nonpolar hydrocarbon backbone.
- Moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.
- Good solubility in solvents of intermediate polarity like ethanol, methanol, and ethyl acetate.
- High solubility in nonpolar solvents such as dichloromethane and chloroform.

## Experimental Determination of Solubility

To quantitatively determine the solubility, the shake-flask method is considered the gold standard for its reliability and accuracy.<sup>[1][2][3][4][5]</sup>

## Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** in various solvents at a controlled temperature.

Materials and Equipment:

- **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** (solid, >98% purity)
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Dichloromethane)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge

- Syringe filters (0.22  $\mu\text{m}$ )
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance and volumetric flasks

#### Procedure:

- Add an excess amount of solid **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** to a series of vials, ensuring a visible amount of undissolved solid remains.
- Add a known volume of each selected solvent to the respective vials.
- Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
- Equilibrate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.<sup>[2][3]</sup>
- After equilibration, allow the samples to stand, letting the excess solid settle.
- Withdraw a clear aliquot of the supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a pre-validated stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

## Illustrative Solubility Data

The following table represents a hypothetical presentation of solubility data obtained from the described protocol.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Water	25	< 0.01	< 3.9 x 10 <sup>-5</sup>
Ethanol	25	25.5	0.10
Methanol	25	15.3	0.06
Dimethyl Sulfoxide (DMSO)	25	> 100	> 0.39
Dichloromethane	25	> 150	> 0.58

Molar mass of C<sub>11</sub>H<sub>13</sub>BrO<sub>2</sub> = 257.12 g/mol

## Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to identify potential degradation products and establish the intrinsic stability of the molecule.<sup>[6][7][8][9][10][11][12]</sup> These studies are crucial for developing stability-indicating analytical methods.<sup>[13][14][15][16][17]</sup>

Potential degradation pathways for **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** could include:

- Hydrolysis: Cleavage of the ether linkages or reaction at the vinyl bromide under strong acidic or basic conditions.
- Oxidation: Reaction at the electron-rich double bond or the aromatic ring.
- Photodegradation: Isomerization or degradation of the conjugated system upon exposure to UV or visible light.

## Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene** under various stress conditions to identify degradation pathways and products.

#### Materials and Equipment:

- **2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene**
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- HPLC-grade solvents (Acetonitrile, Methanol, Water)
- pH meter, heating block or oven
- Photostability chamber
- Stability-indicating HPLC method (e.g., HPLC-UV/MS)

#### Procedure:

- Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
- Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions:
  - Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for predetermined time points (e.g., 2, 8, 24 hours).
  - Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for predetermined time points.
  - Oxidative Degradation: Mix the stock solution with 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for predetermined time points.
  - Thermal Degradation: Store the solid compound in an oven at 60 °C for up to one week.
  - Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
- Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze using a stability-indicating HPLC method to determine the

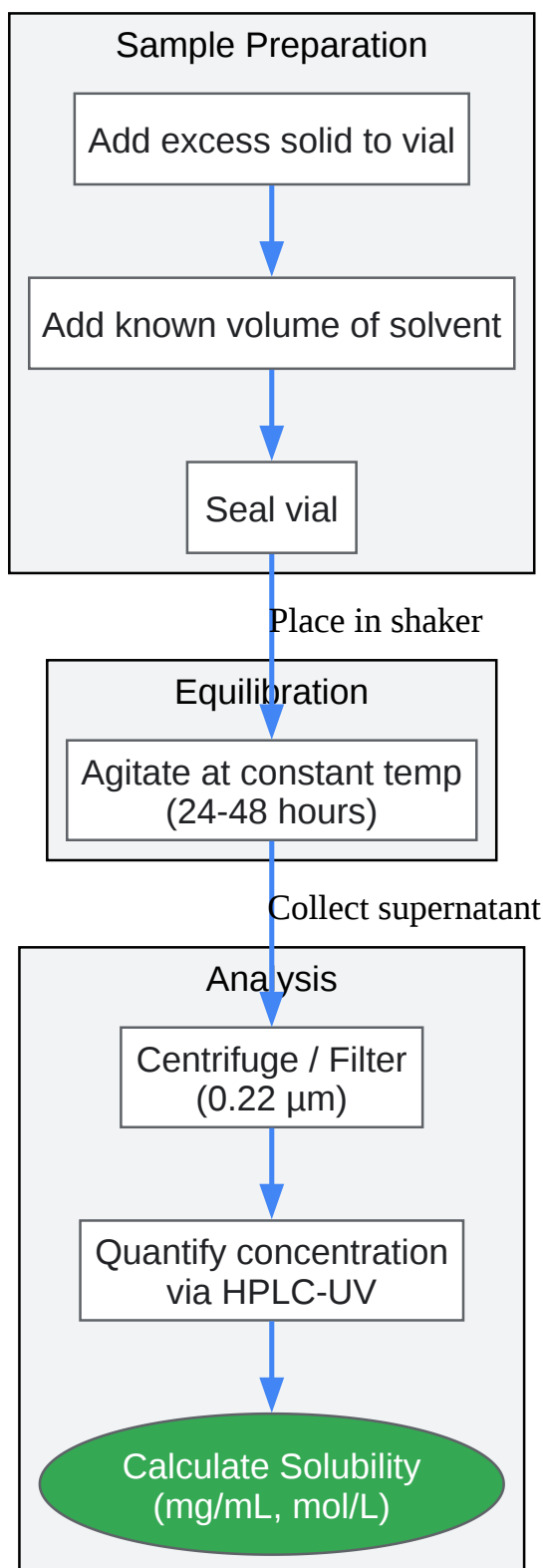
remaining parent compound and detect any degradation products.

## Illustrative Stability Data

The results of a forced degradation study could be summarized as follows.

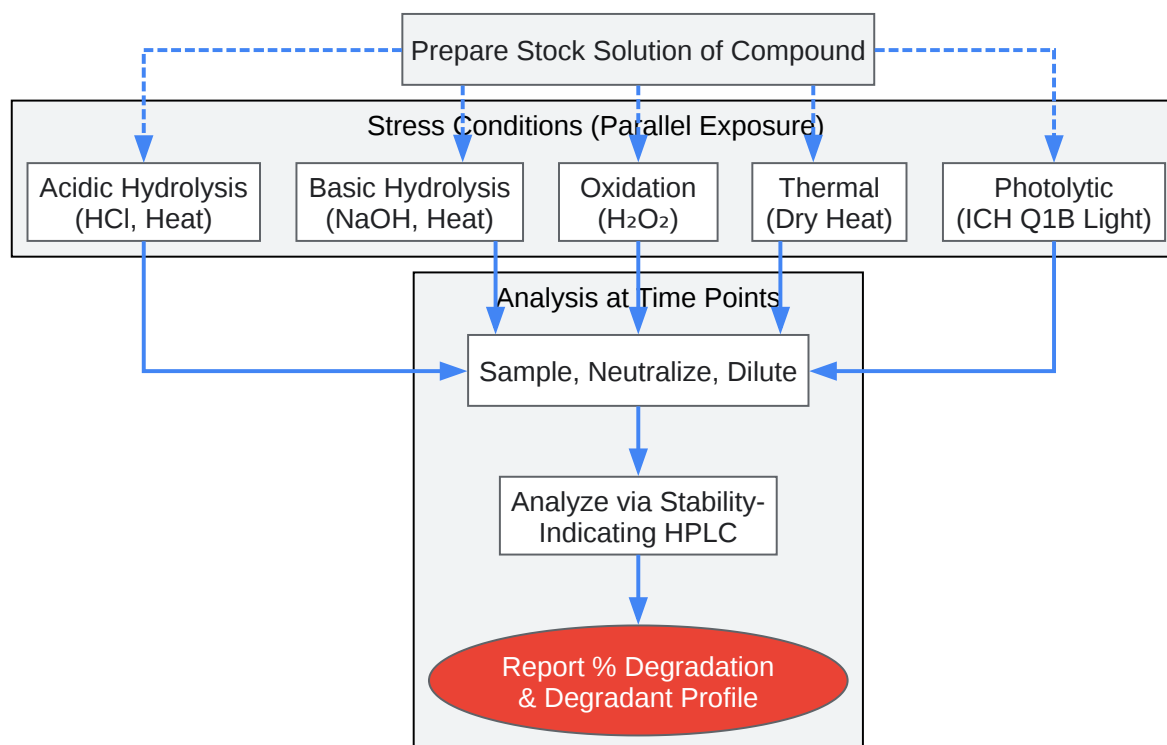
Stress Condition	Time (hours)	Parent Assay (%)	Degradation (%)	No. of Degradants
0.1 M HCl (60 °C)	24	88.5	11.5	2
0.1 M NaOH (60 °C)	8	92.1	7.9	1
3% H <sub>2</sub> O <sub>2</sub> (RT)	24	85.3	14.7	3
Thermal (60 °C, solid)	168	99.2	0.8	1
Photolytic (ICH Q1B)	-	94.6	5.4	2

## Visualized Experimental Workflows



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Caption: Workflow for Solubility Determination by the Shake-Flask Method.



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Caption: Workflow for a Forced Degradation (Stability) Study.

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